molecular formula C24H21F2N2O2 B12351895 CID 156588642

CID 156588642

Cat. No.: B12351895
M. Wt: 407.4 g/mol
InChI Key: WEQAFNZVRNZQSW-UHFFFAOYSA-N
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Description

CID 156588642 is a unique chemical identifier assigned by PubChem, a comprehensive database of chemical compounds managed by the National Center for Biotechnology Information (NCBI). Researchers rely on such identifiers to access standardized compound information for drug discovery, toxicology studies, and environmental science applications .

Properties

Molecular Formula

C24H21F2N2O2

Molecular Weight

407.4 g/mol

InChI

InChI=1S/C24H21F2N2O2/c25-19-4-1-3-17(13-19)22-5-2-12-28(22)15-16-6-9-20(10-7-16)30-23-11-8-18(24(27)29)14-21(23)26/h1,3-4,6-11,13-14H,2,5,12,15H2,(H2,27,29)

InChI Key

WEQAFNZVRNZQSW-UHFFFAOYSA-N

Canonical SMILES

C1C[C](N(C1)CC2=CC=C(C=C2)OC3=C(C=C(C=C3)C(=O)N)F)C4=CC(=CC=C4)F

Origin of Product

United States

Preparation Methods

The preparation of CID 156588642 involves specific synthetic routes and reaction conditions. The exact methods can vary, but typically involve the use of organic solvents and catalysts to facilitate the reaction. Industrial production methods may include large-scale synthesis using automated reactors to ensure consistency and purity of the compound.

Chemical Reactions Analysis

CID 156588642 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group in the compound with another, often using reagents like halogens or alkyl groups.

    Addition: This reaction involves the addition of atoms or groups to the compound, often using reagents like hydrogen or halogens.

Common reagents and conditions used in these reactions include solvents like ethanol or acetone, catalysts like palladium or platinum, and specific temperature and pressure conditions to optimize the reaction yield. Major products formed from these reactions can vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

CID 156588642 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and product formation.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of CID 156588642 involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, altering their activity, and modulating various biochemical pathways. The exact mechanism can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Methodological Considerations

Data Sources and Validation
  • PubChem : Primary repository for CID-linked data .
  • Merck Index : Validates historical and commercial compound uses .
  • Spectral Libraries : NMR and MS data (e.g., Tables of Spectral Data) confirm structural assignments .
Experimental Reproducibility

Detailed synthesis protocols (e.g., reagent ratios, reaction conditions) and spectroscopic characterization (e.g., ¹H NMR, HPLC purity) are essential for cross-study comparisons .

Q & A

Q. How can I systematically review existing literature on CID 156588642 to identify research gaps?

Begin with keyword searches in databases like PubMed, Web of Science, and Google Scholar using terms such as "this compound," "synthesis," "mechanism of action," and "applications." Use Boolean operators (AND/OR/NOT) to refine results. Organize findings using reference management tools (e.g., Zotero) and categorize studies by methodology, findings, and limitations. Prioritize peer-reviewed articles and meta-analyses, excluding unreliable sources like .

Q. What frameworks are recommended for formulating testable hypotheses about this compound?

Adopt the PICO framework (Population/Problem, Intervention/Indicator, Comparison, Outcome) to structure hypotheses. For example: "Does this compound (Intervention) reduce oxidative stress (Outcome) in in vitro neuronal models (Population) compared to standard antioxidants (Comparison)?" Additionally, apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypothesis viability .

Q. How should I design preliminary experiments to assess this compound’s physicochemical properties?

Start with standardized assays:

  • Solubility : Use HPLC or UV-Vis spectroscopy under varying pH conditions.
  • Stability : Conduct accelerated degradation studies (e.g., exposure to heat, light) followed by LC-MS analysis.
  • Bioactivity : Employ cell-based assays (e.g., MTT for cytotoxicity) with appropriate positive/negative controls. Document protocols in detail for reproducibility .

Advanced Research Questions

Q. How can I resolve contradictions in published data on this compound’s mechanism of action?

Perform triangulation : Compare results across methodologies (e.g., in vitro vs. in silico studies) and validate findings using orthogonal techniques (e.g., CRISPR knockouts to confirm target engagement). Conduct a systematic review to identify confounding variables (e.g., dosage variations, model systems) and apply meta-analysis tools to quantify heterogeneity .

Q. What experimental designs are optimal for studying this compound in complex biological systems?

Use modular experimental systems :

  • Multi-omics integration : Pair transcriptomics (RNA-seq) with proteomics (mass spectrometry) to map downstream effects.
  • High-content screening : Combine automated microscopy with machine learning for phenotypic analysis.
  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Incorporate data from microdialysis or PET imaging to correlate exposure and effect .

Q. How can I ensure reproducibility when scaling up this compound synthesis?

Implement Quality by Design (QbD) :

  • Define critical process parameters (CPPs) using Design of Experiments (DoE) software.
  • Validate intermediates via NMR and FTIR at each synthesis step.
  • Use standardized reference materials (e.g., USP-grade reagents) and document batch-to-batch variability .

Q. What methodologies are effective for analyzing this compound’s interactions with non-target proteins?

Employ affinity proteomics :

  • Chemical proteomics : Use photoaffinity labeling or activity-based protein profiling (ABPP) to capture interactomes.
  • SPR (Surface Plasmon Resonance) : Quantify binding kinetics for putative off-targets.
  • Cryo-EM/Molecular Dynamics : Model structural interactions at atomic resolution .

Q. How should I approach interdisciplinary research involving this compound (e.g., computational chemistry + experimental biology)?

Adopt a convergence framework :

  • Data integration : Use platforms like KNIME or Galaxy to merge computational predictions (docking studies) with wet-lab data.
  • Collaborative workflows : Establish shared protocols for data standardization (e.g., FAIR principles) and regular cross-disciplinary meetings to align objectives.
  • Validation loops : Iteratively refine computational models using experimental feedback .

Methodological Best Practices

  • Data Integrity : Use electronic lab notebooks (ELNs) for real-time data entry and version control .
  • Ethical Compliance : Adhere to institutional guidelines for chemical safety and animal/human studies .
  • Citation Management : Use Zotero or EndNote to track references and avoid accidental plagiarism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.